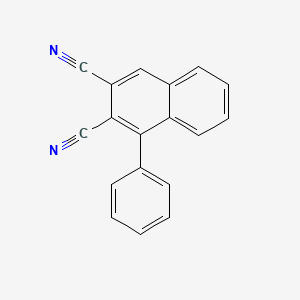
1-Phenyl-2,3-naphthalenedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H10N2. It is a derivative of naphthalene, characterized by the presence of two cyano groups at the 2 and 3 positions and a phenyl group at the 1 position.
Métodos De Preparación
The synthesis of 1-phenylnaphthalene-2,3-dicarbonitrile typically involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with appropriate reagents. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DBO) or hydroquinone to afford the corresponding phthalonitrile derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Phenylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Phenylnaphthalene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of phthalocyanines and other complex organic molecules.
Medicine: Research into its derivatives has shown promise in photodynamic therapy for cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-phenylnaphthalene-2,3-dicarbonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. For instance, in photodynamic therapy, the compound’s derivatives act as photosensitizers, accumulating in tumor tissues and generating reactive oxygen species upon light activation, leading to cell death .
Comparación Con Compuestos Similares
1-Phenylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds such as:
1-oxo-1H-phenalene-2,3-dicarbonitrile: Known for its unique oxidative nucleophilic substitution reactivity.
Phthalocyanines: These compounds share a similar aromatic structure and are used in similar applications, particularly in dyes and photodynamic therapy.
The uniqueness of 1-phenylnaphthalene-2,3-dicarbonitrile lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
82084-03-5 |
|---|---|
Fórmula molecular |
C18H10N2 |
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
1-phenylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H10N2/c19-11-15-10-14-8-4-5-9-16(14)18(17(15)12-20)13-6-2-1-3-7-13/h1-10H |
Clave InChI |
GRRLWGLFGVVYIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC3=CC=CC=C32)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



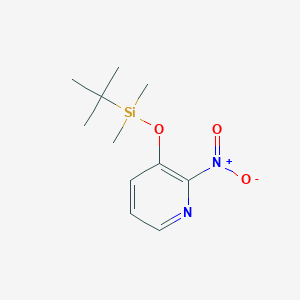
![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)

![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
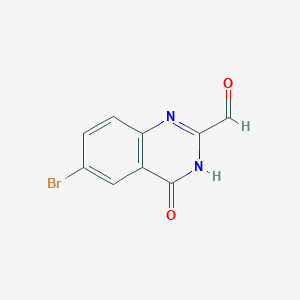
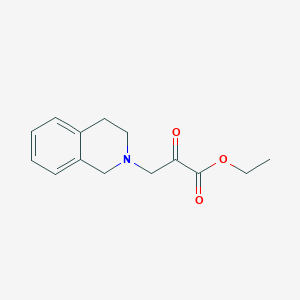
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11864427.png)
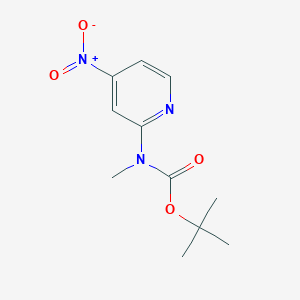



![tert-Butyl (4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11864455.png)

